1-Pentanoylpiperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The de novo synthesis of Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) is catalyzed by NAD kinases, which convert Nicotinamide adenine dinucleotide to Nicotinamide adenine dinucleotide phosphate. This compound is mainly involved in catabolic reactions and plays a significant role in cellular antioxidative effects and anabolic reactions .
Industrial Production Methods
In industrial settings, Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) is produced through biotechnological processes involving microbial fermentation. The production process is optimized to ensure high yield and purity, often involving the use of genetically engineered microorganisms that overexpress the necessary enzymes for Nicotinamide adenine dinucleotide phosphate synthesis .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) undergoes various types of reactions, including:
Oxidation-Reduction Reactions: It acts as an electron donor in redox reactions, particularly in the reduction of oxidized glutathione to its reduced form.
Substitution Reactions: It participates in substitution reactions where it donates electrons to other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) include glutathione reductase and other dehydrogenase enzymes. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products Formed
The major products formed from reactions involving Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) include reduced glutathione and other reduced forms of biomolecules that are essential for maintaining cellular redox balance .
Scientific Research Applications
Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) has a wide range of scientific research applications, including:
Mechanism of Action
Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) exerts its effects by acting as an electron donor in various biochemical reactions. It is used by glutathione reductase to reduce oxidized glutathione to its reduced form, which is essential for maintaining cellular redox balance. The compound’s homeostasis is regulated by various signaling pathways and metabolic enzymes, which undergo adaptive changes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide phosphate (disodium salt): Similar in function but differs in the number of sodium ions.
Nicotinamide adenine dinucleotide (reduced form): Functions as an electron donor but lacks the phosphate group present in Nicotinamide adenine dinucleotide phosphate.
Uniqueness
Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) is unique due to its high demand in proliferating cancer cells, where it acts as a cofactor for the synthesis of nucleotides, proteins, and fatty acids. It is also essential for neutralizing the dangerously high levels of reactive oxygen species generated by increased metabolic activity .
Properties
CAS No. |
18494-52-5 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-piperidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H19NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h2-9H2,1H3 |
InChI Key |
MCYKCKZLKCEZIN-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1CCCCC1 |
Canonical SMILES |
CCCCC(=O)N1CCCCC1 |
Key on ui other cas no. |
18494-52-5 |
Synonyms |
1-Piperidino-1-pentanone |
Origin of Product |
United States |
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